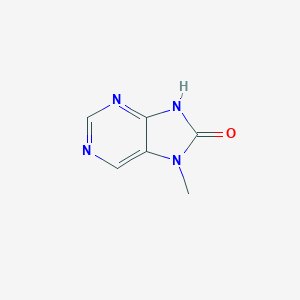
7-Methyl-1H-purin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1H-purin-8(7H)-one, also known as 7-methylguanine, is a purine derivative that is found in RNA and DNA. It is a crucial component of genetic material, playing a role in the regulation of gene expression and protein synthesis. This compound has been extensively studied due to its importance in molecular biology and its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 7-Methyl-1H-purin-8(7H)-oneine is related to its ability to form hydrogen bonds with other nucleotides in RNA and DNA. This interaction stabilizes the structure of genetic material, allowing for proper gene expression and protein synthesis. Additionally, 7-Methyl-1H-purin-8(7H)-oneine can act as a substrate for enzymes involved in DNA repair, playing a role in maintaining the integrity of genetic material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-1H-purin-8(7H)-oneine are related to its role in genetic material. It has been shown to affect gene expression and protein synthesis, playing a role in various cellular processes such as cell division, differentiation, and apoptosis. Additionally, 7-Methyl-1H-purin-8(7H)-oneine has been implicated in various diseases, including cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Methyl-1H-purin-8(7H)-oneine in lab experiments is its availability and purity. It can be easily synthesized and purchased from commercial sources, making it a readily available reagent for research purposes. However, one limitation is its potential toxicity, which can interfere with experimental results if not properly controlled.
Zukünftige Richtungen
There are several future directions for research involving 7-Methyl-1H-purin-8(7H)-oneine. One area of interest is its potential role in epigenetics, as it has been shown to affect gene expression through modifications to RNA and DNA. Additionally, 7-Methyl-1H-purin-8(7H)-oneine has been studied in the context of cancer treatment, as it may serve as a target for chemotherapy drugs. Finally, further investigation into the biochemical and physiological effects of 7-Methyl-1H-purin-8(7H)-oneine may provide insight into its role in various diseases and cellular processes.
Synthesemethoden
The synthesis of 7-Methyl-1H-purin-8(7H)-oneine can be achieved through several methods, including the reaction of guanine with methyl iodide, or the reaction of 6-chloropurine with dimethylamine. These methods have been optimized over the years to improve yield and purity, making 7-Methyl-1H-purin-8(7H)-oneine readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1H-purin-8(7H)-oneine has been extensively studied in the field of molecular biology due to its role in genetic material. It has been used in various experiments to investigate the structure and function of RNA and DNA. For example, 7-Methyl-1H-purin-8(7H)-oneine has been used in RNA labeling experiments to track the movement and localization of RNA molecules within cells. It has also been used in DNA sequencing experiments to identify genetic mutations and variations.
Eigenschaften
CAS-Nummer |
15886-44-9 |
|---|---|
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
7-methyl-9H-purin-8-one |
InChI |
InChI=1S/C6H6N4O/c1-10-4-2-7-3-8-5(4)9-6(10)11/h2-3H,1H3,(H,7,8,9,11) |
InChI-Schlüssel |
FNUYKMPOJSEMNW-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2NC1=O |
Kanonische SMILES |
CN1C2=CN=CN=C2NC1=O |
Synonyme |
8H-Purin-8-one, 7,9-dihydro-7-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



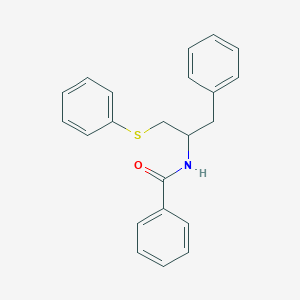

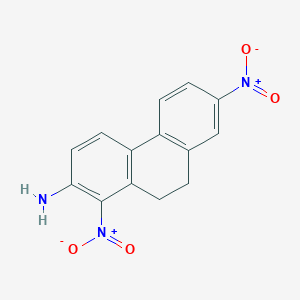
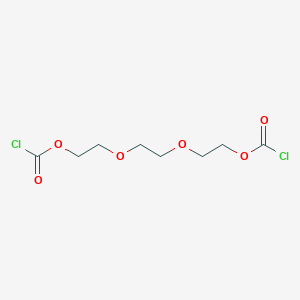

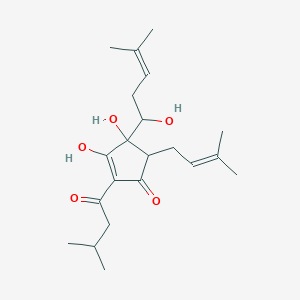

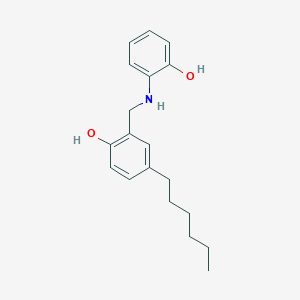
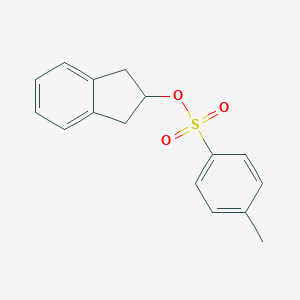

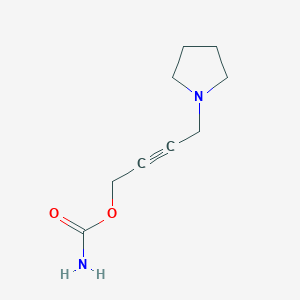

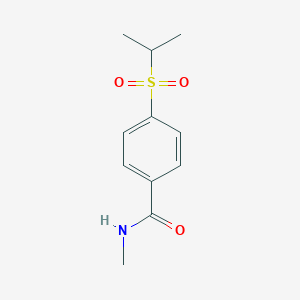
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)